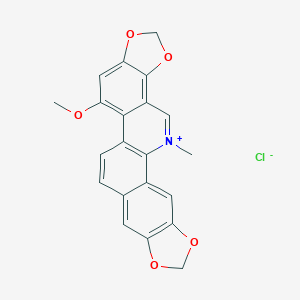![molecular formula C26H31ClN2O2 B030748 4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid CAS No. 1044598-91-5](/img/structure/B30748.png)
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex reactions to achieve high optical purity and specific pharmacological properties. For example, optically active derivatives with significant pharmacological effects, such as antihypertensive effects, have been synthesized through steps involving optical resolution and specific reagent interactions (Ashimori et al., 1991). These synthesis processes highlight the intricate methods required to produce compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid often features complex arrangements and bonding patterns. For instance, crystal structure analysis of related compounds reveals specific conformational characteristics, such as chair conformations of piperazine rings and specific dihedral angles, which are crucial for their biological activity (Faizi et al., 2016). These structural analyses are essential for understanding the compound's interaction with biological targets.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often determined by their functional groups and molecular structure. For example, the synthesis of derivatives through nucleophilic substitution reactions showcases the chemical reactivity of the parent compound (Mishra & Chundawat, 2019). These reactions not only extend the chemical diversity of the parent compound but also influence its pharmacological properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's pharmacokinetic profile and its formulation. Studies on compounds with similar structures provide insights into how these physical properties are influenced by molecular modifications and environmental conditions (Jasinski et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are critical for the development of pharmacologically active compounds. For instance, the oxidative metabolism of similar compounds involves various enzymes, revealing complex metabolic pathways that affect their pharmacological efficacy and safety (Hvenegaard et al., 2012).
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : The compound is structurally similar to certain types of cycloalkanes . Cycloalkanes are a type of organic compound found in nature that contain rings of carbon atoms .
- Method of Application : The naming and structure drawing of cycloalkanes follow the IUPAC system . Each intersection between two lines in a skeletal structure is assumed to have a carbon atom with its corresponding number of hydrogens .
- Results or Outcomes : Understanding the structure and naming of cycloalkanes is fundamental in organic chemistry, as many organic compounds found in nature contain rings of carbon atoms .
-
Scientific Field: Polymer Chemistry
- Application : The compound is structurally similar to certain types of polymers . These polymers can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .
- Method of Application : The synthesis of these degradable and chemically recyclable polymers involves chemical reactions that break down the polymer into its constituent monomers or oligomers .
- Results or Outcomes : Chemically recyclable polymers are attractive in sustainability and may provide more economic values compared with polymers that can degrade into mere CO2 .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O2/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31/h3-10H,11-18H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBOOYFIKNESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648576 | |
| Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid | |
CAS RN |
1044598-91-5 | |
| Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

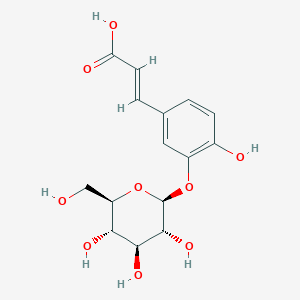
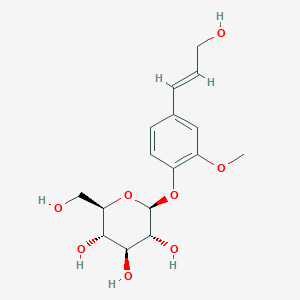
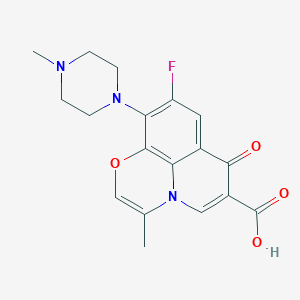

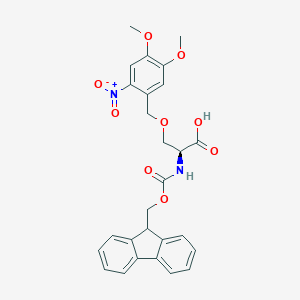

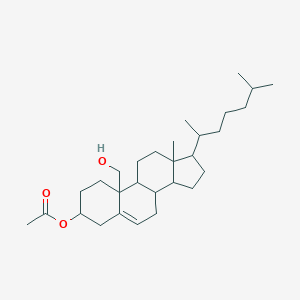
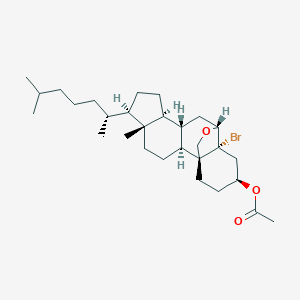
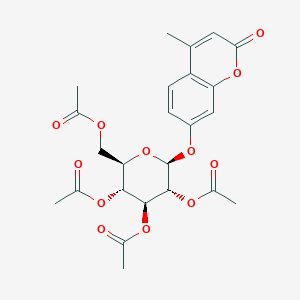
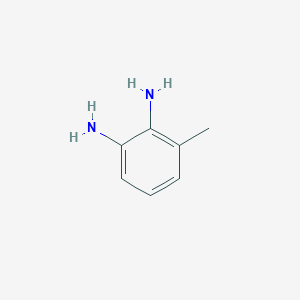
![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

